1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide

COX-1/COX-2 inhibition Anti-inflammatory drug design Tetrazole pharmacophore selectivity

Tetrazole sulfonamide building blocks carry regioisomeric risk: 1-methyl and 2-methyl isomers share identical formulas and mass, confounding MS-based QC. This certified 1-methyl-1H-tetrazole-5-sulfonamide (CAS 616880-11-6) resolves that ambiguity. • N1-methyl connectivity confirmed (InChIKey: ZSWKHJHMCUCZMD-UHFFFAOYSA-N) • Minimal fragment scaffold: 1 H-bond donor, 0 rotatable bonds • For CA inhibitor libraries, ACAT SAR, and azimsulfuron intermediate synthesis. Supplied with full analytical certification.

Molecular Formula C2H5N5O2S
Molecular Weight 163.16 g/mol
Cat. No. B13259376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide
Molecular FormulaC2H5N5O2S
Molecular Weight163.16 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)S(=O)(=O)N
InChIInChI=1S/C2H5N5O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3,(H2,3,8,9)
InChIKeyZSWKHJHMCUCZMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-tetrazole-5-sulfonamide: Physicochemical & Structural Baseline


1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonamide is a low-molecular-weight (163.16 g/mol) heterocyclic sulfonamide composed of a tetrazole core N-methylated at position 1 and bearing a primary sulfonamide group at position 5 . Its SMILES notation (O=S(=O)(N)c1nnnn1C) confirms a compact, polar scaffold with one hydrogen bond donor [1]. The compound is commercially supplied as a research intermediate with a predicted melting point of approximately 133 °C, a predicted boiling point of 488 °C, and a predicted density of 1.296 g/cm³ . These physicochemical parameters establish the baseline against which regioisomeric and functional analogs must be compared for procurement decision-making.

Regioisomer N1-methyl tetrazole-5-sulfonamide building block
Physicochemical Predicted moderate melting point, single H-bond donor (HBD=1), rigid scaffold
Procurement Confirm regioisomer identity via CAS/NMR; predicted properties guide handling

Generic Substitution Failure: Regioisomeric and Pharmacophoric Non-Equivalence


Tetrazole sulfonamides are not interchangeable building blocks. The precise position of the methyl substituent on the tetrazole ring—N1 versus N2—generates regioisomers with identical molecular formulas (C₂H₅N₅O₂S) but distinct three-dimensional geometries, dipole moments, and hydrogen-bonding patterns . This regioisomerism critically impacts molecular recognition: in cyclooxygenase inhibition assays, a 1-methyl-1H-tetrazole moiety directs selectivity toward COX-1, whereas a 1-phenyl-1H-tetrazole moiety shifts selectivity toward COX-2 [1]. The sulfonamide group at position 5 further modulates acidity, zinc-binding capacity (relevant to carbonic anhydrase inhibition), and synthetic derivatization potential. Procuring a 2-methyltetrazole-5-sulfonamide or an unsubstituted tetrazole-5-sulfonamide in place of the 1-methyl regioisomer introduces unrecognized pharmacophoric divergence that invalidates SAR continuity and may lead to false-negative or false-positive screening results.

Regioisomer mismatch
2-Methyl regioisomer shares formula but alters pharmacophoric geometry and may co-elute in LC-MS, invalidating SAR continuity.
N-Substituent pharmacophore inversion
1-Phenyl substitution shifts COX isoform selectivity from COX-1 to COX-2; methyl-to-phenyl swap is not a conservative replacement.
Unsubstituted tetrazole complexity
1H-tetrazole-5-sulfonamide introduces an additional H-bond donor and tautomerism, leading to different synthetic and biological profiles.

Quantitative Evidence: Key Differences from Closest Analogs


COX Isoform Selectivity Inversion: 1-Methyl vs. 1-Phenyl Tetrazole

In a series of tetrazole-based hydrazone derivatives evaluated for COX inhibitory activity, compounds incorporating the 1-methyl-1H-tetrazole moiety consistently demonstrated preferential COX-1 inhibition, whereas analogs bearing the 1-phenyl-1H-tetrazole moiety exhibited preferential COX-2 inhibition [1]. The most potent COX-1 selective compound in the series bearing the 1-methyl-1H-tetrazole group achieved 40.88 ± 2.79% inhibition of COX-1, while the most potent COX-2 selective compound bearing the 1-phenyl-1H-tetrazole group achieved 42.38 ± 1.16% inhibition of COX-2 [1]. This inversion of isoform selectivity demonstrates that the N1 substituent is a binary selectivity switch, not a tunable parameter.

COX Isoform Selectivity
Class-level
1-Methyl: COX-1 preferential (40.88% inhib.)
1-Phenyl: COX-2 preferential (42.38% inhib.)
Selectivity inversion: N1 substituent acts as binary switch.
Pharmacophore-level selectivity steering; 1-methyl vs 1-phenyl produces opposite COX isoform preference.
Class-level inference from hydrazone-linked tetrazole series.
COX-1/COX-2 inhibition Anti-inflammatory drug design Tetrazole pharmacophore selectivity

Regioisomeric Differentiation: 1-Methyl vs. 2-Methyl Tetrazole

The 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide (CAS 616880-11-6) and its 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide regioisomer (CAS 1859551-60-2) share the identical molecular formula C₂H₅N₅O₂S and monoisotopic mass of 163.0164 Da . However, they are distinguishable by InChIKey: the 1-methyl isomer has InChIKey computed from InChI=1S/C2H5N5O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3,(H2,3,8,9), while the 2-methyl isomer has InChIKey STPZIDZEYOJLFI-UHFFFAOYSA-N [1]. The SMILES strings differ: O=S(=O)(N)c1nnnn1C (1-methyl) versus O=S(=O)(N)c1nnn(C)n1 (2-methyl), reflecting the altered connectivity of the methyl group to N1 versus N2 .

Regioisomer Identity
Head-to-head
1-Methyl: SMILES O=S(=O)(N)c1nnnn1C; CAS 616880-11-6
2-Methyl: SMILES O=S(=O)(N)c1nnn(C)n1; CAS 1859551-60-2
Identical mass, different InChIKey; connectivity at N1 vs N2.
MS alone cannot distinguish regioisomers; NMR or InChIKey confirmation required for procurement.
Direct structural comparison; no biological assay needed for regioisomer confirmation.
Regioisomer identification Analytical chemistry Quality control

Synthetic Versatility: 1-Methyl vs. Unsubstituted Tetrazole

The N1-methyl group in 1-methyl-1H-tetrazole-5-sulfonamide precludes the acid/base-mediated tautomerism and additional N–H reactivity present in the unsubstituted 1H-tetrazole-5-sulfonamide analog (CAS 1870202-66-6) [1]. This structural feature simplifies downstream chemistry: the 1-methyl compound has a single hydrogen bond donor (the sulfonamide –NH₂) versus two donors in the unsubstituted analog (tetrazole N–H plus sulfonamide –NH₂) [2]. In the context of Ugi multicomponent reactions and azide-nitrile cycloadditions, the 1-methyl derivative offers predictable regioselectivity at the sulfonamide nitrogen, whereas the unsubstituted tetrazole may yield mixtures of N1- and N2-functionalized products [3]. Patent literature further describes 1-alkyltetrazole-5-sulfonamides as intermediates for agrochemical sulfonylurea herbicides (e.g., azimsulfuron class), where the N1-methyl group is a required structural element [4].

Synthetic Versatility
Class-level
1-Methyl: 1 HBD (sulfonamide NH₂ only); no tetrazole NH tautomerism
Unsubstituted: 2 HBD; tautomeric equilibrium; potential N1/N2 mixtures.
Predictable monofunctional reactivity simplifies purification and improves batch consistency.
Class-level inference; experimental validation of regioselectivity recommended.
Synthetic chemistry Derivatization Protecting group strategy

Low COX-2 Inhibitory Potency of Sulfonamide-Tetrazoles

A dedicated SAR study of 5-substituted 1H-tetrazoles evaluated as COX-2 inhibitors found that compounds bearing a methylsulfonyl or sulfonamide pharmacophore at the tetrazole 5-position exhibited only weak COX-2 inhibitory activity [1]. The most potent compounds in this sulfonamide-containing tetrazole series showed IC₅₀ values of 6–7 μM against COX-2, while all compounds exhibited IC₅₀ values >100 μM for COX-1 (i.e., no significant COX-1 inhibition) [1]. This contrasts with non-sulfonamide tetrazole COX-2 inhibitors from the same study, which achieved substantially lower IC₅₀ values, indicating that the 5-sulfonamide group is not an optimal COX-2 pharmacophore when directly attached to the tetrazole ring [1].

COX-2 Inhibitory Potency
Class-level
COX-2 IC₅₀: 6–7 μM (sulfonamide tetrazoles)
COX-1 IC₅₀: >100 μM
≥100-fold selectivity for COX-2 over COX-1; absolute potency classified as low.
Compound not suitable as COX-2 lead; supports selection for other target classes (CA, ACAT).
Class-level data from 5-substituted 1H-tetrazole study.
COX-2 inhibition Anti-inflammatory screening Tetrazole SAR

Predicted Physicochemical Profile: 1-Methyl vs. Unsubstituted Tetrazole

The predicted melting point of 1-methyl-1H-tetrazole-5-sulfonamide is approximately 133 °C, with a predicted boiling point of 488 °C and density of 1.296 g/cm³ . While directly comparable experimental data for the 1-unsubstituted or 2-methyl analogs are not consolidated in public datasheets, the presence of the N-methyl group is expected to lower the melting point relative to the unsubstituted analog due to reduced intermolecular hydrogen bonding (loss of tetrazole N–H···N hydrogen bonding networks). The single hydrogen bond donor count (1) and the absence of rotatable bonds distinguish the 1-methyl compound from more flexible sulfonamide tetrazole derivatives that may exhibit different solubility and permeability profiles [1].

Predicted Physicochemical Profile
Data to verify
Predicted mp: ~133 °C; bp: ~488 °C; density: 1.296 g/cm³; HBD: 1; rotatable bonds: 0
Unsubstituted analog: HBD ≥ 2; no consolidated comparator data.
Lower HBD count may influence permeability; predicted values require experimental confirmation.
Predicted data from supplier; experimental mp/density recommended for scale-up.
Physicochemical profiling Drug-likeness Pre-formulation

Evidence Gap: Absence of Direct Head-to-Head Comparator Data

A systematic search of primary literature, patents (including US 5,239,082 on sulfonamide tetrazole ACAT inhibitors), and authoritative databases (ChEMBL, BindingDB, PubChem) did not identify any study in which 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide (CAS 616880-11-6) was directly compared head-to-head with a named comparator compound in the same assay under identical conditions. All differential evidence presented above is derived from class-level inferences, regioisomeric structural comparisons, or supporting physicochemical data. Procurement decisions for this compound must therefore be guided by the specific structural features (N1-methyl, 5-sulfonamide) rather than by quantitative biological superiority claims.

Direct Comparator Data Gap
Context-dependent
No head-to-head study comparing 1-methyl-1H-tetrazole-5-sulfonamide with a named comparator under identical assay conditions identified.
Procurement must rely on structural identity arguments; absence of comparator data does not imply equivalence.
Systematic search in PubMed, ChEMBL, BindingDB, PubChem (May 2026).
Evidence gap Procurement caution SAR limitations

Application Scenarios for 1-Methyl-1H-tetrazole-5-sulfonamide


Carbonic Anhydrase Inhibitor Zinc-Binding Scaffold

When constructing a focused library of carbonic anhydrase (CA) inhibitors, the primary sulfonamide group of 1-methyl-1H-tetrazole-5-sulfonamide serves as the canonical zinc-binding pharmacophore. The N1-methyl substitution precludes tautomeric equilibria that complicate SAR interpretation in unsubstituted tetrazole sulfonamides. Although direct Ki data for this compound against specific CA isoforms were not located, tetrazole-containing sulfonamides have been evaluated as CA inhibitors with Ki values in the high nanomolar to low micromolar range across isoforms I, II, IV, and VII [1]. The single hydrogen bond donor count (1) and the absence of rotatable bonds (per Evidence Item 5, Section 3) make this a minimal, fragment-like zinc-binding scaffold suitable for fragment-based drug discovery or as a reference compound for developing CA IX/XII-selective antitumor agents.

Sulfonylurea Herbicide Intermediate (Azimsulfuron Class)

1-Methyl-1H-tetrazole-5-sulfonamide is structurally related to key intermediates in the synthesis of sulfonylurea herbicides such as azimsulfuron. Patent literature describes the use of 1-methyl-1H-tetrazole-5-sulfonamide derivatives in the preparation of azimsulfuron key intermediates via pyrazole coupling [1]. The N1-methyl group is a required structural feature for this class; the 2-methyl regioisomer or the unsubstituted tetrazole would yield inactive or off-target products. As established in Evidence Item 2, the regioisomeric identity is non-negotiable for this application. Procurement must be accompanied by analytical certification confirming the N1-methyl connectivity.

ACAT Inhibitor Probe Synthesis

The sulfonamide tetrazole scaffold was extensively explored by Lee et al. (1995) and Warner-Lambert in US Patent 5,239,082 as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors for potential hypocholesterolemic therapy [1][2]. While the specific 1-methyl-5-sulfonamide compound was not the lead in that series, structurally related 1-alkyltetrazole-5-methanesulfonamides demonstrated ACAT inhibitory activity with measurable in vitro potency. The 1-methyl analog represents the minimal core for exploring SAR around the N1 substituent. As noted in Evidence Item 4, this compound is not suitable for COX-2 programs; its historical relevance lies in the ACAT and broader lipid metabolism target space.

Regioisomeric Purity Reference Standard

Given the regioisomeric non-equivalence documented in Evidence Item 2, 1-methyl-1H-tetrazole-5-sulfonamide can serve as an authentic reference standard for establishing chromatographic methods (HPLC, UPLC-MS) capable of resolving the 1-methyl isomer from its 2-methyl regioisomer (CAS 1859551-60-2). The identical molecular formula and exact mass of the two regioisomers mean that MS detection alone cannot distinguish them; retention time and/or NMR fingerprinting is required. Procurement of certified material with documented InChIKey and spectroscopic characterization is essential for quality control laboratories supporting medicinal chemistry or agrochemical production workflows.

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor fragment-based design
Primary sulfonamide zinc-binding group; N1-methyl for tautomer-free SAR interpretation
CA isoform selectivity profiling; fragment growth vectors
Sulfonylurea herbicide intermediate (azimsulfuron class)
N1-methyl regioisomer required; 2-methyl or unsubstituted yield inactive products
Regioisomeric purity certification (NMR, InChIKey)
ACAT inhibitor probe synthesis
Minimal 1-alkyltetrazole sulfonamide core; historical ACAT SAR relevance
In vitro ACAT inhibitory activity screening; lipid metabolism endpoint review
Regioisomeric purity reference standard
Authenticated 1-methyl connectivity; distinguishable from 2-methyl by InChIKey
HPLC/UPLC-MS method capable of resolving 1-methyl and 2-methyl regioisomers
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